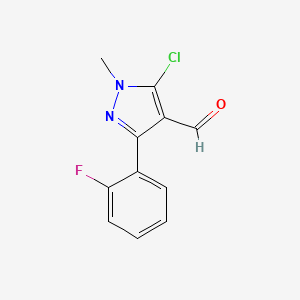
5-Chloro-3-(2-fluorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5-position, a fluorophenyl group at the 3-position, a methyl group at the 1-position, and a carboxaldehyde group at the 4-position
准备方法
The synthesis of 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde can be achieved through several synthetic routes. One common method involves the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride. This reaction typically requires the use of a Friedel-Crafts catalyst, such as aluminum chloride, to facilitate the acylation process . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and appropriate catalysts or reagents to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological targets. It can be employed in assays to investigate the activity of specific enzymes or receptors.
Medicine: Research into its potential therapeutic applications includes exploring its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It can also be used in the formulation of specialty chemicals for various industrial applications.
作用机制
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby reducing the enzyme’s catalytic activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
相似化合物的比较
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde can be compared with other similar compounds, such as:
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde: This compound lacks the fluorophenyl group, which may result in different chemical and biological properties.
3-(2-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde: This compound lacks the chloro group, which may affect its reactivity and interactions with biological targets.
5-Chloro-3-phenyl-1-methyl-1H-pyrazole-4-carboxaldehyde: This compound has a phenyl group instead of a fluorophenyl group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H8ClFN2O |
|---|---|
分子量 |
238.64 g/mol |
IUPAC 名称 |
5-chloro-3-(2-fluorophenyl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClFN2O/c1-15-11(12)8(6-16)10(14-15)7-4-2-3-5-9(7)13/h2-6H,1H3 |
InChI 键 |
GYXLRFPEIXOTGA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2F)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


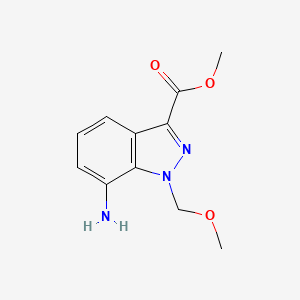


![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
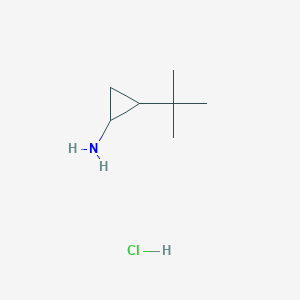




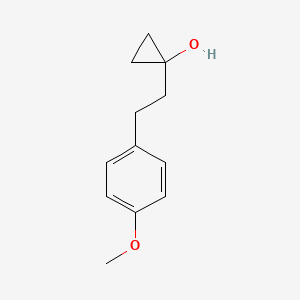
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
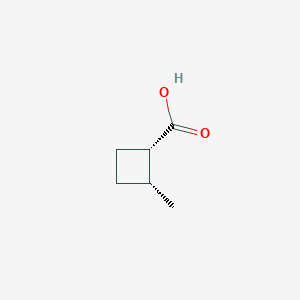
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
